7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound that features a trifluoromethoxy group attached to a tetrahydroisoquinolinone core. This compound is of significant interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of aromatic compounds using reagents such as trifluoromethyl triflate or trifluoromethyl iodide under mild conditions . The reaction conditions often involve the use of a base and a catalyst to facilitate the formation of the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems due to its unique properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group but differ in their core structures.
Fluorinated isoquinolines: These compounds have similar core structures but may contain different fluorinated groups.
Uniqueness: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the trifluoromethoxy group and the tetrahydroisoquinolinone core. This combination imparts distinct electronic and structural properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H8F3NO2 |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) |
InChI Key |
IUKBVKBLOBSDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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